An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroisonicotinaldehyde Hydrate
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroisonicotinaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloroisonicotinaldehyde hydrate, a key building block in the development of various pharmaceutical compounds. This document details experimental protocols, data analysis, and structural elucidation to facilitate its use in research and drug discovery.
Introduction
2-Chloroisonicotinaldehyde, also known as 2-chloro-4-formylpyridine, and its hydrate form are important intermediates in organic synthesis. The presence of a chlorine atom and an aldehyde group on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential biological activity. The aldehyde group can readily undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, while the chloro substituent can be displaced by a variety of nucleophiles. The hydrate form is often encountered and its stability and interconversion with the anhydrous form are important considerations in its handling and reactivity.
Synthesis of 2-Chloroisonicotinaldehyde
The synthesis of 2-chloroisonicotinaldehyde typically proceeds via the oxidation of 2-chloro-4-pyridinemethanol. Two effective methods for this transformation are presented below.
Experimental Protocol 1: Oxidation with N-Bromosuccinimide
This method utilizes the oxidizing agent N-bromosuccinimide (NBS) in the presence of a base.
Reaction Scheme:
Figure 1: Synthesis of 2-Chloroisonicotinaldehyde via NBS oxidation.
Methodology:
A suspension of 69.0 g of 2-chloro-4-pyridinemethanol, 128.3 g of N-bromosuccinimide, and 101.9 g of anhydrous sodium carbonate in 1.8 liters of benzene is refluxed for 4 hours. After cooling, a saturated aqueous solution of sodium hydrogen carbonate is added incrementally with stirring until gas evolution ceases. The insoluble material is removed by filtration. The organic layer is separated, washed once with a 10% aqueous solution of sodium thiosulfate and twice with a saturated aqueous solution of sodium chloride, and then dried. Evaporation of the solvent yields 2-chloro-4-pyridinecarboxaldehyde.
Experimental Protocol 2: Swern Oxidation
The Swern oxidation offers a mild and efficient alternative for the synthesis of 2-chloroisonicotinaldehyde.
Reaction Scheme:
Figure 2: Synthesis of 2-Chloroisonicotinaldehyde via Swern Oxidation.
Methodology:
In a three-necked flask equipped with a cryogenic thermometer and two dropping funnels, a solution of oxalyl dichloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL) is cooled to -78 °C under a nitrogen atmosphere with stirring. A solution of anhydrous dimethyl sulfoxide (1.7 mL, 19.63 mmol) in dichloromethane (2 mL) is added dropwise over 25 minutes, maintaining the temperature between -60 °C and -70 °C. After the addition, the reaction is warmed to -60 °C over 20 minutes. A solution of 2-chloro-4-hydroxymethylpyridine (0.94 g, 6.54 mmol) in dichloromethane (15 mL) is then added dropwise over 50 minutes, keeping the temperature between -50 °C and -60 °C. The reaction mixture is subsequently warmed to -45 °C over 30 minutes. Triethylamine (480 μL, 6.51 mmol) in dichloromethane (4 mL) is added over 10 minutes, and the mixture is warmed to 0 °C within 10 minutes. The reaction is quenched by adding 130 mL of a 5% aqueous NH4Cl solution. The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are washed with 1 M phosphate buffer (pH=7; 4 x 100 mL), dried over MgSO4, filtered, and concentrated to yield 2-chloropyridine-4-carbaldehyde.[1]
Synthesis of 2-Chloroisonicotinaldehyde Hydrate
The hydrate form of 2-chloroisonicotinaldehyde can be prepared by the addition of water to the anhydrous aldehyde. The equilibrium between the aldehyde and the hydrate is influenced by factors such as solvent and pH.
Proposed Experimental Protocol: Hydration of 2-Chloroisonicotinaldehyde
Reaction Scheme:
Figure 3: Proposed synthesis of 2-Chloroisonicotinaldehyde Hydrate.
Methodology:
2-Chloroisonicotinaldehyde is dissolved in a minimal amount of a water-miscible organic solvent, such as tetrahydrofuran or acetone. Water is then added to the solution, and the mixture is stirred at room temperature. The formation of the hydrate may be facilitated by adjusting the pH. Based on studies of similar aldehyde hydrates, precipitation of the stable hydrate form might be favored under slightly basic conditions (around pH 8). The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum.
Characterization of 2-Chloroisonicotinaldehyde and its Hydrate
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key analytical data.
| Parameter | 2-Chloroisonicotinaldehyde (Anhydrous) | 2-Chloroisonicotinaldehyde Hydrate |
| CAS Number | 101066-61-9 | 1228957-10-5 |
| Molecular Formula | C6H4ClNO | C6H6ClNO2 |
| Molecular Weight | 141.56 g/mol | 159.57 g/mol |
| Appearance | White to yellow solid | Off-white to light yellow solid |
| Melting Point | 46-50 °C | Data not available |
Table 1: Physical and Chemical Properties.
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation of 2-chloroisonicotinaldehyde and its hydrate.
¹H NMR (CDCl₃) of 2-Chloroisonicotinaldehyde:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |
| 10.05 | s | 1H | CHO | - |
| 8.66 | d | 1H | ArH | 5.0 Hz |
| 7.75 | d | 1H | ArH | 1.3 Hz |
| 7.65 | dd | 1H | ArH | 5.0 Hz, 1.3 Hz |
Table 2: ¹H NMR Data for 2-Chloroisonicotinaldehyde.[1]
Expected NMR Features of 2-Chloroisonicotinaldehyde Hydrate:
Based on studies of other aldehyde hydrates, the following spectral changes are anticipated upon hydration:
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¹H NMR: The aldehydic proton signal (around 10 ppm) will disappear and be replaced by a new signal for the gem-diol protons (-CH(OH)₂) further upfield. The protons of the two hydroxyl groups may also be observable, depending on the solvent and concentration.
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¹³C NMR: The carbonyl carbon signal (typically >180 ppm) will be replaced by a signal for the hydrated carbon (gem-diol carbon) at a significantly higher field (around 80-90 ppm).
Expected IR Features:
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2-Chloroisonicotinaldehyde (Anhydrous): A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1700-1730 cm⁻¹.
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2-Chloroisonicotinaldehyde Hydrate: The strong C=O stretching band will be absent. Instead, a broad absorption band corresponding to the O-H stretching vibrations of the gem-diol and water molecule will appear in the region of 3200-3600 cm⁻¹.
Expected Fragmentation:
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2-Chloroisonicotinaldehyde (Anhydrous): The mass spectrum should show a molecular ion peak (M⁺) at m/z 141 and 143 in a roughly 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
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2-Chloroisonicotinaldehyde Hydrate: The hydrate is unlikely to be stable under typical mass spectrometry conditions and will likely lose water to show the same fragmentation pattern as the anhydrous form.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the fully characterized hydrate.
Figure 4: Workflow for the synthesis and characterization of 2-Chloroisonicotinaldehyde Hydrate.
Conclusion
This technical guide provides detailed methodologies for the synthesis of 2-chloroisonicotinaldehyde and a proposed route to its hydrate. The characterization data presented, including NMR, IR, and mass spectrometry, are essential for confirming the structure and purity of these compounds. The provided workflows and diagrams offer a clear and concise overview for researchers in the field of medicinal chemistry and drug development, aiding in the effective utilization of this versatile synthetic intermediate. Further investigation into the crystallization and solid-state structure of the hydrate form would be a valuable addition to the current body of knowledge.
